molecular formula C14H25N4NaO11P2 B8038129 Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B8038129
M. Wt: 510.31 g/mol
InChI Key: YWAFNFGRBBBSPD-UHFFFAOYSA-M
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Description

Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate is a highly specialized sodium salt featuring a pyrimidine base (4-amino-2-oxopyrimidin-1-yl) linked to a phosphorylated oxolane (tetrahydrofuran) backbone and a 2-(trimethylazaniumyl)ethyl phosphate group. The sodium counterion enhances solubility, a critical factor for bioavailability in physiological or pharmaceutical contexts .

Structurally, the pyrimidine ring resembles nucleobases in RNA/DNA, while the phosphorylated oxolane and ethyl phosphate groups mimic nucleotide backbones. This design may facilitate interactions with enzymes or receptors that recognize nucleotide motifs. The compound’s synthesis likely involves phosphoramidite chemistry or solid-phase techniques, analogous to nucleotide analogs described in .

Properties

IUPAC Name

sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAFNFGRBBBSPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N4NaO11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33818-15-4
Record name Cytidine 5'-(trihydrogen diphosphate), mono[2-(trimethylammonio)ethyl] ester, hydroxide, inner salt, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound is notable for its potential applications in therapeutic interventions, particularly in cancer treatment and other diseases involving nucleic acid metabolism.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrimidine Derivative : The presence of the 4-amino-2-oxopyrimidine moiety is crucial for its interaction with biological targets, particularly enzymes involved in nucleotide metabolism.
  • Phosphate Group : The phosphate component plays a vital role in energy transfer and signaling within cells.

Molecular Formula

The molecular formula for this compound is complex due to its multiple functional groups, but it generally includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P).

  • Nucleotide Synthesis Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.
  • Signal Transduction Modulation : By affecting phosphate signaling pathways, it can modulate various cellular processes including apoptosis and cell cycle regulation.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor activity. In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.3
MCF7 (Breast Cancer)12.7
A549 (Lung Cancer)10.5

Mechanistic Studies

In mechanistic studies, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Distribution : High distribution volume suggests extensive tissue penetration.

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further long-term studies are required to fully understand its safety in clinical settings.

Comparison with Similar Compounds

Table 1: Key Properties of Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl Phosphate and Analogous Compounds

Compound Class Example Compound Molecular Features Solubility & Stability Biological/Pharmaceutical Relevance
Target Compound Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)...ethyl phosphate Pyrimidine base, phosphorylated oxolane, choline-like group, sodium counterion High (due to sodium salt) Enzyme substrates, drug delivery, signal transduction
Nucleotide Analogs Compound 9 () Protected pyrimidine, phosphoramidite, tert-butyldimethylsilyl groups Low (hydrophobic protections) Oligonucleotide synthesis
Benzimidazole Sodium Salts {4-[5-Methoxy-2-(...)]-phenoxy}-acetic acid sodium salt () Benzimidazole core, sulfonyl, acetic acid, sodium counterion Moderate Proton pump inhibitors, antiulcer agents
Phosphorylated Metabolites Sodium phosphate () Inorganic phosphate, sodium counterion High Electrolyte replacement, taste modulation

Nucleotide Analogs

The target compound shares structural homology with nucleotide analogs like Compound 9 (), which features a pyrimidine base and phosphate linkages. However, Compound 9 includes protective groups (e.g., tert-butyldimethylsilyl), reducing its solubility but enabling controlled synthesis of oligonucleotides . In contrast, the target compound’s unprotected phosphate and sodium ion enhance aqueous solubility, making it suitable for direct biological interaction.

Benzimidazole Derivatives

Sodium salts of benzimidazole sulfonates (e.g., ) exhibit moderate solubility and are utilized in pharmaceuticals for acid suppression. While these compounds lack nucleotide-like features, their sodium counterion parallels the target compound’s strategy for improving bioavailability .

Sodium Phosphate Salts

Simple sodium phosphates () are foundational in electrolyte balance and taste perception. The target compound’s sodium ion likely confers similar solubility advantages but with added complexity from its organic backbone, enabling targeted biochemical interactions .

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